molecular formula C19H19NO5S2 B2666911 N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1797299-45-6

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No. B2666911
CAS RN: 1797299-45-6
M. Wt: 405.48
InChI Key: WHOWAONQVVZXNC-UHFFFAOYSA-N
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Description

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C19H19NO5S2 and its molecular weight is 405.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds : Research has explored the synthesis of novel imidate derivatives of thiophene and furan, demonstrating the potential of similar compounds for various synthetic applications (Barcock et al., 1994).
  • Photochemical Preparation Techniques : Studies on the photochemical preparation of certain heterocycles hint at the potential of utilizing similar techniques in the synthesis of compounds like N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide (Guizzardi et al., 2000).
  • Spectroscopic and Photophysical Properties : Investigations into the spectroscopic and photophysical properties of certain phthalocyanines, including benzenesulfonamide derivatives, provide insights into their potential applications in fields like photodynamic therapy (Pişkin et al., 2020).

Potential Therapeutic and Industrial Applications

  • Carbonic Anhydrase Inhibition : Research on sulfonamides incorporating certain scaffolds, which might be structurally related to N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide, shows strong affinity towards carbonic anhydrase isozymes, suggesting potential therapeutic applications (Casini et al., 2002).
  • Antiprotozoal Activity : Synthesis of aza-analogues of furamidine, including compounds with furan and thiophene structures, has shown promising results in antiprotozoal activity, indicating possible medical applications (Ismail et al., 2003).

Crystal Structures and Molecular Interactions

  • Crystal Structure Analysis : Studies on isomorphous benzenesulfonamide crystal structures can provide insights into the molecular interactions and stability of related compounds (Bats et al., 2001).
  • Electrophilic Substitution Studies : Kinetic studies of bromination in certain furan and thiophene derivatives can inform about the reactivity and potential chemical modifications of similar compounds (Linda & Marino, 1968).

properties

IUPAC Name

N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S2/c1-24-15-6-4-14(5-7-15)10-12-27(22,23)20-13-16-8-9-18(26-16)19(21)17-3-2-11-25-17/h2-9,11,20H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOWAONQVVZXNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCS(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-(4-methoxyphenyl)ethanesulfonamide

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